1-(3-azidopropyl)adamantane
Description
Overview of Adamantane (B196018) as a Polycyclic Hydrocarbon Scaffold in Organic Synthesis
Adamantane, with the chemical formula C10H16, is the simplest diamondoid, meaning its carbon framework is a subunit of the diamond crystal lattice. wikipedia.org This structure is virtually stress-free, contributing to its high stability. wikipedia.orgyoutube.com In organic synthesis, the adamantane moiety serves as a bulky, lipophilic, and rigid scaffold. mdpi.com Its three-dimensional nature allows for the precise spatial arrangement of substituents, a crucial aspect in designing molecules with specific biological or material properties. publish.csiro.au The use of adamantane as a building block has expanded into various fields, including medicinal chemistry, materials science, and nanotechnology. researchgate.networldscientific.com
Historical Context of Adamantane Derivatives in Chemical Research
The existence of a hydrocarbon with a diamond-like structure was first postulated in 1924. youtube.com However, it wasn't until 1933 that adamantane was first isolated from petroleum. wikipedia.orgnih.gov The initial synthesis of adamantane was achieved in 1941 by Prelog and Seiwerth. nih.gov A significant breakthrough came in 1957 with Schleyer's discovery of a more efficient synthesis method involving a Lewis-acid catalyzed rearrangement, which made adamantane and its derivatives more accessible for research. nih.govnih.gov This accessibility spurred the investigation of adamantane derivatives, leading to the discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane) in the 1960s, marking the dawn of adamantane's role in medicinal chemistry. mdpi.comnih.gov Since then, a plethora of adamantane derivatives have been synthesized and investigated for various applications. nih.govuni-giessen.de
Significance of Functionalized Adamantanes in Contemporary Chemical Science
The introduction of functional groups onto the adamantane scaffold is a powerful strategy to modulate the properties of molecules. acs.org Functionalized adamantanes are integral to modern drug discovery, often used to enhance the lipophilicity and metabolic stability of drug candidates. publish.csiro.aunih.gov The rigid adamantane cage can protect attached functional groups from metabolic degradation. nih.gov Beyond medicine, adamantane derivatives are employed in the development of advanced materials, such as polymers with enhanced thermal stability and specialty lubricants. wikipedia.orgyoutube.com Their unique structure also makes them suitable for creating self-assembled nanostructures and as ligands in catalysis. mdpi.comresearchgate.net The ability to introduce a wide array of functionalities onto the adamantane core continues to drive innovation in various scientific disciplines. nih.gov
The Role of Azide (B81097) Functionality in Organic Synthesis and Adamantane Chemistry
The azide group (-N3) is a high-energy functional group that has become an invaluable tool in organic synthesis. baseclick.eu Despite its energetic nature, it exhibits remarkable stability under many reaction conditions and is inert to a wide range of reagents, making it a "bioorthogonal" functional group. baseclick.eudiva-portal.org This means it can participate in specific chemical reactions within a complex biological environment without interfering with native biochemical processes. diva-portal.org
One of the most prominent reactions of azides is the Huisgen 1,3-dipolar cycloaddition with alkynes, particularly the copper(I)-catalyzed version (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), which form stable triazole rings. baseclick.eunih.gov These "click chemistry" reactions are highly efficient, atom-economical, and can be performed in aqueous environments, aligning with the principles of green chemistry. baseclick.eu
In the context of adamantane chemistry, the introduction of an azide group creates a versatile building block. The azide can serve as a precursor to amines via reduction or participate in cycloaddition reactions to link the adamantane scaffold to other molecules. researchgate.netmdpi.com This is particularly useful in the construction of complex architectures for drug delivery systems, molecular probes, and materials science applications. nih.govnih.gov For instance, adamantane derivatives bearing multiple azide groups have been explored as cross-linking agents in polymer chemistry. nih.gov The synthesis of "1-(3-azidopropyl)adamantane" combines the unique properties of the adamantane scaffold with the versatile reactivity of the azide group, opening avenues for its application in various scientific endeavors.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | 1-(3-azidopropyl)tricyclo[3.3.1.1³,⁷]decane |
| Molecular Formula | C₁₃H₂₁N₃ |
| Molecular Weight | 219.33 g/mol |
| CAS Number | 2228871-96-1 |
| Appearance | Not explicitly documented in the provided search results, but likely a liquid or low-melting solid at room temperature. |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water, similar to other adamantane derivatives. youtube.com |
Synthesis of this compound
The synthesis of this compound typically proceeds through a nucleophilic substitution reaction. A common starting material is 1-(3-bromopropyl)adamantane . nih.gov In this reaction, the bromine atom, a good leaving group, is displaced by the azide anion (N₃⁻), which is typically introduced using a source like sodium azide (NaN₃). The reaction is generally carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the azide salt while leaving the azide anion highly reactive.
A general synthetic scheme is as follows:
Adamantane → 1-Adamantanecarboxylic acid → 1-Adamantane-3-carboxylic acid → 3-Hydroxy-1-adamantanecarboxylic acid → 1-(3-Bromopropyl)adamantane → this compound
While the direct synthesis of this compound is not extensively detailed in the provided search results, the synthesis of similar azidoadamantane derivatives has been reported. For example, 1-azidoadamantane (B1269512) can be synthesized by reacting 1,3-dehydroadamantane with hydrazoic acid. google.com Another approach involves the reaction of 3-(adamantan-1-yl)propan-1-amine (B13585514) to form an isocyanide intermediate, which is then converted to the azide.
Properties
CAS No. |
2228871-96-1 |
|---|---|
Molecular Formula |
C13H21N3 |
Molecular Weight |
219.3 |
Purity |
91 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 3 Azidopropyl Adamantane
Azide (B81097) Group Reactivity in Adamantane (B196018) Derivatives
The chemical behavior of 1-(3-azidopropyl)adamantane is dominated by the reactivity of the azide moiety. The propyl linker serves to distance the reactive azide from the sterically demanding adamantane cage, which can influence reaction kinetics compared to azides directly attached to the bridgehead position (e.g., 1-azidoadamantane). The primary reactions of this functional group include 1,3-dipolar cycloadditions and reductions.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The azide group is a quintessential 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions. rsc.org This class of reaction, particularly the Huisgen cycloaddition between an azide and an alkyne to form a 1,2,3-triazole, has become a cornerstone of click chemistry. rsc.org Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. rsc.orgelsevierpure.com
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, regioselectively producing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. rsc.orgorganic-chemistry.org The reaction proceeds under mild, often aqueous, conditions and is exceptionally reliable. rsc.orgresearchgate.net Adamantane derivatives bearing azide functionalities are excellent substrates for this transformation.
In a representative study, 4-(1-adamantyl)benzyl azide was synthesized and reacted with a variety of terminal alkynes using a copper(II) acetate/sodium ascorbate (B8700270) catalytic system in DMF at room temperature. wikipedia.org This reaction efficiently generated a library of novel 1,4-disubstituted 1,2,3-triazoles featuring the adamantane moiety, with good to excellent yields. wikipedia.org The conditions are mild and demonstrate the robustness of the CuAAC reaction for incorporating the bulky adamantane scaffold. wikipedia.org
| Alkyne Reactant | Product | Yield (%) |
|---|---|---|
| Phenylacetylene | 1-[4-(1-Adamantyl)benzyl]-4-phenyl-1H-1,2,3-triazole | 81 |
| Propargyl alcohol | {1-[4-(1-Adamantyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol | 79 |
| Ethynylbenzene | 1-[4-(1-Adamantyl)benzyl]-4-phenyl-1H-1,2,3-triazole | 81 |
| 3-Ethynylpyridine | 3-{1-[4-(1-Adamantyl)benzyl]-1H-1,2,3-triazol-4-yl}pyridine | 75 |
To circumvent the potential cytotoxicity of the copper catalyst, particularly in biological applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. researchgate.netchemistry-reaction.com This reaction occurs between an azide and a strained cycloalkyne, such as a derivative of cyclooctyne. nih.gov The reaction's driving force is the release of ring strain in the cycloalkyne as it transitions to the more stable, fused triazole ring system. wikipedia.org This allows the cycloaddition to proceed rapidly at physiological temperatures without any catalyst. nih.gov
While SPAAC has been widely applied in bioconjugation and polymer chemistry, its specific application to adamantane azides like this compound is not extensively documented in the literature. researchgate.netchemistry-reaction.comalfa-chemistry.com The significant steric bulk of the adamantyl group, even when separated by a propyl linker, could potentially hinder the approach of the azide to the strained alkyne, thereby affecting the reaction kinetics. However, the fundamental principles of SPAAC suggest it remains a viable, metal-free strategy for conjugating adamantane-containing molecules, provided steric clashes are minimized in the transition state.
While not a direct reaction of the azide group, thiol-ene and thiol-yne chemistry represent another powerful class of click reactions used for molecular construction and material synthesis. nih.govvander-lingen.nl These reactions are relevant in the context of adamantane chemistry as they provide an efficient method for modifying adamantane scaffolds that have been functionalized with alkene ("ene") or alkyne ("yne") groups.
The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, which proceeds via an anti-Markovnikov mechanism to form a thioether. alfa-chemistry.comclockss.org This reaction can be initiated by light or a radical initiator. alfa-chemistry.com Similarly, the thiol-yne reaction involves the addition of thiols across an alkyne; typically, two thiol molecules add to a terminal alkyne, resulting in a dithioether. nih.gov These reactions are highly efficient and orthogonal to many other functional groups. Adamantane-containing monomers functionalized with alkene groups have been used in thiol-ene photopolymerization to create cross-linked polymer networks, demonstrating the utility of this chemistry for developing novel adamantane-based materials. organic-chemistry.orgwikipedia.org
The regioselectivity of the azide-alkyne cycloaddition can be controlled by the choice of metal catalyst. While copper catalysts exclusively yield the 1,4-disubstituted triazole, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively produce the 1,5-disubstituted regioisomer. nih.govnih.gov The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) also has the advantage of being effective for both terminal and internal alkynes. rsc.org
However, the substrate scope of RuAAC can be more limited with respect to the azide. Initial studies on the scope of the reaction noted that while primary azides react well, tertiary azides, specifically including adamantyl azide, afforded low yields. nih.gov This suggests that the steric hindrance of the adamantane cage directly attached to the azide group poses a significant challenge for the ruthenium catalytic cycle. The use of a linker, as in this compound, would likely improve reactivity compared to 1-azidoadamantane (B1269512), but reduced efficiency compared to less hindered primary azides may still be expected.
| Azide Type | General Reactivity in RuAAC | Example |
|---|---|---|
| Primary Aliphatic | Good | Benzyl azide |
| Secondary Aliphatic | Good | Cyclohexyl azide |
| Tertiary Aliphatic | Low / Poor | 1-Azidoadamantane |
| Aromatic | Low / Poor | Phenyl azide |
Iridium-catalyzed azide-alkyne cycloadditions (IrAAC) have also been developed, further expanding the toolkit for triazole synthesis. vander-lingen.nlunito.itrsc.org Iridium catalysts can exhibit unique reactivity and selectivity, for instance, in promoting cycloadditions with thioalkynes or bromoalkynes. clockss.orgunito.it In one study, 1-azidoadamantane was used in an iridium-catalyzed reaction, but the desired product was obtained in a very low yield of only 5%, again highlighting the challenge posed by sterically demanding azides in certain metal-catalyzed systems. rsc.org
Staudinger Reaction
The Staudinger reaction, discovered by Hermann Staudinger in 1919, is a mild and efficient method for the reduction of azides to primary amines. unito.itsdu.dk The reaction involves two main steps: the initial reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate with the concomitant loss of nitrogen gas, followed by hydrolysis of the intermediate to yield the primary amine and a phosphine oxide byproduct. researchgate.net
This reaction is highly chemoselective and tolerates many functional groups that are sensitive to more conventional reducing agents like catalytic hydrogenation or complex metal hydrides. unito.it However, the steric environment of the azide is a critical factor. A recent study on a catalytic Staudinger reduction at room temperature attempted the reaction with the sterically demanding 1-azidoadamantane. The results indicated that no amine product was obtained, implying that the steric bulk of the adamantyl group directly attached to the azide prevents the initial nucleophilic attack by the phosphine, thereby inhibiting the reaction.
| Azide Substrate | Conditions | Product | Result |
|---|---|---|---|
| 1-Azidoadamantane | Ph₃P (catalytic), diphenyldisiloxane (DPDS), room temperature | 1-Aminoadamantane | No product obtained |
For this compound, the primary azide is separated from the bulky cage by a flexible propyl linker. This separation is expected to significantly reduce the steric hindrance at the reaction center, suggesting that the Staudinger reduction would proceed much more readily compared to the direct bridgehead azide, likely affording 1-(3-aminopropyl)adamantane in good yield under standard Staudinger conditions (triphenylphosphine followed by aqueous workup).
Aza-Wittig Reactions
The Aza-Wittig reaction is a powerful method for the formation of imines from azides and carbonyl compounds, proceeding via an iminophosphorane intermediate. This reaction, analogous to the Wittig reaction, is initiated by the reaction of a phosphine, typically triphenylphosphine, with an organic azide in what is known as the Staudinger reaction. nih.govchem-station.com The resulting iminophosphorane can then react with an aldehyde or ketone to furnish an imine and triphenylphosphine oxide. wikipedia.orgyoutube.com
While the Aza-Wittig reaction is a well-established synthetic tool, specific studies detailing the reaction of this compound with carbonyl compounds are not extensively documented in the reviewed literature. However, the general principles of the reaction are applicable. The reaction would proceed in two main steps: first, the formation of the iminophosphorane from this compound and a phosphine, with the loss of dinitrogen. chemistry-reaction.com Second, the reaction of this intermediate with a carbonyl compound to yield the corresponding N-(3-adamantylpropyl)imine. wikipedia.org
Intramolecular versions of the Aza-Wittig reaction have proven to be highly useful in the synthesis of various nitrogen-containing heterocyclic compounds. ehu.esscispace.com In the context of adamantane chemistry, intramolecular Aza-Wittig reactions of bridgehead azides have been utilized to generate bridgehead imines, which are valuable intermediates for the synthesis of aza-modified adamantane derivatives. clockss.org This suggests that if a carbonyl group were present in the appropriate position on the adamantane core or the propyl linker of a derivative of this compound, an intramolecular Aza-Wittig reaction could be a feasible route to novel polycyclic aza-heterocycles. nih.gov
The general utility of the Aza-Wittig reaction is summarized in the table below:
| Reaction Type | Reactants | Products | Significance |
| Intermolecular Aza-Wittig | Organic Azide, Phosphine, Carbonyl Compound | Imine, Phosphine Oxide, N₂ | Formation of C=N bonds. nih.govwikipedia.org |
| Intramolecular Aza-Wittig | Azide and Carbonyl group in the same molecule, Phosphine | Cyclic Imine, Phosphine Oxide, N₂ | Synthesis of N-heterocycles. ehu.es |
Thermolysis and Photolysis of Azides: Nitrene Generation and Rearrangements
The thermal or photochemical decomposition of organic azides is a common method for generating highly reactive nitrene intermediates. mdpi.com These nitrenes can subsequently undergo a variety of transformations, including insertion into C-H bonds, addition to alkenes to form aziridines, and rearrangements. wikipedia.org
Formation of Aza-Modified Adamantane Derivatives
The generation of nitrenes from adamantyl azides provides a pathway to aza-modified adamantane derivatives. clockss.org While specific studies on the thermolysis or photolysis of this compound are not detailed in the available literature, research on the related compound, 1-adamantyl azide, offers significant insights. The reaction of 1-adamantyl azide with a chromium carbonyl complex, [Cr(CO)₃Cp]₂, under an argon atmosphere leads to the formation of 1-adamantyl isocyanate. acs.orgmiami.edu This transformation is proposed to proceed through a nitrene or a nitrenoid intermediate which then undergoes rearrangement. Under a carbon monoxide atmosphere, this reaction can approach catalytic conversion. acs.org
Photolysis of bridge-substituted adamantane azides has been shown to generate bridgehead imines, which are key intermediates in the synthesis of various aza-modified adamantane skeletons. clockss.org These reactive imines can be trapped with nucleophiles or undergo reductions to yield stable aza-adamantane derivatives.
The following table summarizes the transformation of 1-adamantyl azide:
| Reactant | Conditions | Major Product | Proposed Intermediate |
| 1-Adamantyl Azide | [Cr(CO)₃Cp]₂, Argon | 1-Adamantyl Isocyanate | Adamantyl Nitrene/Nitrenoid |
| 1-Adamantyl Azide | [Cr(CO)₃Cp]₂, 200 psi CO | 1-Adamantyl Isocyanate (catalytic) | Adamantyl Nitrene/Nitrenoid |
Nitrene Insertion and Rearrangement Pathways
Once generated from this compound, the corresponding nitrene would be highly reactive. One possible pathway is intramolecular C-H insertion. The adamantane cage possesses tertiary C-H bonds at the bridgehead positions and secondary C-H bonds on the methylene (B1212753) bridges. The propyl linker also has C-H bonds. Intramolecular insertion of the nitrene into one of these C-H bonds would lead to the formation of novel polycyclic aza-heterocycles. Metal-mediated nitrene insertions have been shown to selectively functionalize the tertiary C-H bonds of adamantane. illinois.edu
Another likely pathway is rearrangement. As observed with 1-adamantyl azide, the nitrene can rearrange to an isocyanate. acs.orgmiami.edu In the case of the nitrene generated from this compound, a Curtius-type rearrangement could occur, leading to the formation of 1-(3-isocyanatopropyl)adamantane.
The potential reaction pathways for the nitrene generated from this compound are outlined below:
| Reaction Pathway | Description | Potential Product(s) |
| Intramolecular C-H Insertion | The nitrene inserts into a C-H bond of the adamantyl cage or the propyl linker. | Fused or bridged aza-heterocyclic adamantane derivatives. |
| Rearrangement | The nitrene undergoes rearrangement, similar to a Curtius rearrangement. | 1-(3-Isocyanatopropyl)adamantane. |
Reduction of Azide to Amine
The reduction of the azide group in this compound to the corresponding primary amine, 1-(3-aminopropyl)adamantane, is a fundamental transformation. This amine is a valuable building block for the synthesis of other adamantane derivatives. The synthesis of 1-(3-isoselenocyanatopropyl)adamantane has been reported to start from 3-(adamantan-1-yl)propan-1-amine (B13585514), confirming the accessibility of this amine precursor. mdpi.com
Various methods are available for the reduction of alkyl azides to primary amines. organic-chemistry.orgopenstax.org These include catalytic hydrogenation, reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄), and the Staudinger reaction followed by hydrolysis. openstax.org
While many reduction methods are effective, the choice of reagent can be crucial. For instance, an attempt to reduce adamantyl azide using a specific copper(I) catalyst in a toluene/water medium was reported to be unsuccessful, with the starting material being recovered unreacted. rsc.org In contrast, the hydrogenation of 1-adamantyl azide using HMo(CO)₃Cp has been shown to yield 1-aminoadamantane. acs.orgmiami.edu
A selection of common reagents for the reduction of azides to amines is presented in the following table:
| Reagent/Method | Description |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | A common and clean method for azide reduction. |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent for a wide range of functional groups, including azides. openstax.org |
| Staudinger Reaction (e.g., PPh₃, then H₂O) | A two-step process involving the formation of an iminophosphorane followed by hydrolysis. |
| Sodium Borohydride (NaBH₄) with a catalyst | A milder reducing agent that often requires a catalyst for azide reduction. organic-chemistry.org |
Reactions Involving the Propyl Linker
Sigmatropic Rearrangements of Allylic Azides in Adamantane Systems
Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.orguh.edu The acs.orgacs.org-sigmatropic rearrangement is a well-studied class of these reactions, with the Cope and Claisen rearrangements being prominent examples. pressbooks.pubimperial.ac.uk
In the context of adamantane chemistry, studies have been conducted on the acs.orgacs.org-sigmatropic rearrangement of allylic azides. researchgate.net It is important to note that this compound itself does not possess the requisite allylic azide functionality for this specific type of rearrangement. However, allylic azides derived from adamantane precursors readily undergo this transformation. These rearrangements are often reversible and can lead to a dynamic equilibrium between isomeric allylic azides. The position of the equilibrium and the outcome of subsequent reactions can be influenced by the steric bulk of the adamantyl group and the specific reaction conditions. researchgate.net
An example of this rearrangement involves the equilibrium between a tertiary allylic azide and a primary allylic azide in an adamantane system. The bulky adamantyl group can influence the stereochemical course of the rearrangement and subsequent reactions.
Epoxidation Reactions
Direct epoxidation of this compound is not a relevant transformation as the molecule lacks a carbon-carbon double bond. However, the epoxidation of unsaturated analogues, specifically allylic azides of the adamantane series, has been investigated. These studies provide insight into how the adamantane moiety and the azide group might influence the formation of an oxirane ring in a related structure.
Research on the epoxidation of allylic azides of the adamantane series has shown that the reaction can proceed, leading to the formation of epoxyazides. rsc.orgnih.gov For instance, the interaction of allyl bromides of the adamantane series with sodium azide can produce a mixture of isomeric allylic azides due to a nih.govnih.gov-sigmatropic rearrangement. rsc.orgnih.gov The subsequent epoxidation of this mixture of allylic azides has been studied. rsc.orgnih.gov The reduction of the resulting trans-2-(adamantan-1-yl)-3-(azidomethyl)oxirane with lithium alumohydride yields (S)- (adamantan-1-yl)[(S)-aziridin-2-yl]methanol. rsc.orgnih.gov This demonstrates that the azide and epoxide functionalities can coexist and be further transformed.
It is important to note that in these cases, the reactivity is centered on the allylic double bond of the side chain, not the adamantane core. The bulky adamantane group can sterically influence the approach of the epoxidizing agent to the double bond. nih.gov The specific reactivity and outcomes of epoxidation would be highly dependent on the position of the double bond relative to the adamantane cage and the azide group.
Detailed research findings on the epoxidation of a mixture of adamantane-containing allylic azides are presented in the table below.
| Starting Material | Epoxidizing Agent | Product(s) | Yield (%) | Reference |
| Mixture of 1-[(E)-3-azidoprop-1-en-1-yl]adamantane and 1-(1-azidoprop-2-en-1-yl)adamantane | m-CPBA | trans-2-(adamantan-1-yl)-3-(azidomethyl)oxirane | 86 | nih.gov |
| Mixture of adamantane-containing allylic azides | m-CPBA / NaHCO3 | Mixture of diastereomeric epoxyazides | - | nih.gov |
Transformations of the Adamantane Cage in the Presence of Azide
Ring expansion and contraction reactions of the adamantane skeleton are known transformations that typically proceed through carbocationic intermediates. researchgate.netrsc.org For example, adamantane can be synthesized through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, which involves a series of cationic 1,2-bond migrations and hydride shifts. wisdomlib.org Ring expansion of adamantane derivatives, such as the formation of homoadamantanes, can be achieved from precursors like adamantan-2-one through reactions like the Beckmann or Schmidt rearrangements. researchgate.net
Ring contraction of the adamantane framework to form noradamantane derivatives has also been reported. wayne.edu These transformations are often driven by the release of strain in a precursor or the formation of a more stable carbocation.
In the context of this compound, for the azidoalkyl side chain to influence these cage transformations, it would likely need to be involved in the formation of a carbocation on the adamantane ring. Such an interaction is not commonly reported. The conditions required for adamantane ring expansion or contraction are typically harsh (e.g., strong acids) and may not be compatible with the azide functionality, which can undergo its own reactions under such conditions.
Isomerizations and skeletal rearrangements of the adamantane core are well-documented, particularly those involving carbocationic intermediates. researchgate.netrsc.orgnih.gov The adamantyl cation itself can undergo rearrangement, and the stability of the 1-adamantyl carbocation is a driving force in many of these transformations. wisdomlib.org These rearrangements can be influenced by substituents on the adamantane cage. For instance, 1,3-dibromoadamantane (B19736) has been reported to undergo transformations that involve changes to the molecular skeleton. researchgate.net
The presence of the 3-azidopropyl group at a bridgehead position of the adamantane cage is not expected to directly facilitate or participate in the typical skeletal rearrangements of the adamantane core itself. These rearrangements are generally initiated by reactions at other positions on the cage or by the formation of an adamantyl cation through other means. The azide group is generally considered a spectator group in these types of transformations unless it is positioned to interact with a developing positive charge on the cage, which is sterically unlikely in the case of a propyl linker.
The following table summarizes general transformations of the adamantane cage, which are not specific to this compound but illustrate the types of reactivity the adamantane core can exhibit.
| Transformation Type | Precursor Example | Reagents/Conditions | Product Type | Reference |
| Ring Expansion | Adamantan-2-one | NaN3 / H2SO4 | Homoadamantane | researchgate.net |
| Ring Contraction | Adamantane derivatives | Triflic acid | Noradamantane | wayne.edu |
| Skeletal Rearrangement | Tetrahydrodicyclopentadiene | Lewis Acid | Adamantane | wisdomlib.org |
| Isomerization | 1,3-Dibromoadamantane | Various | Rearranged products | researchgate.net |
Application of 1 3 Azidopropyl Adamantane As a Chemical Building Block and Scaffold
Role in the Synthesis of Advanced Molecular Architectures
The predictable, tetrahedral geometry of the adamantane (B196018) core makes it an ideal scaffold for the synthesis of advanced, highly organized molecular architectures. researchgate.net The azidopropyl linker enables its covalent attachment to other molecular components, facilitating the creation of intricate and functional superstructures.
The rigid and well-defined structure of the adamantane cage is highly advantageous for its use as a core or branching point in the synthesis of dendritic polymers. fu-berlin.de Dendrimers are precisely structured, hyperbranched macromolecules that radiate from a central core, with each concentric layer referred to as a "generation". sigmaaldrich.comsigmaaldrich.com The use of adamantane as a core allows for the creation of dendrons and dendrimers with a controlled three-dimensional arrangement of branches. researchgate.netnih.gov
1-(3-Azidopropyl)adamantane is an excellent starting material for these syntheses. The azide (B81097) group can be readily reacted with multi-alkyne functionalized molecules via click chemistry to build up successive generations of the dendritic structure. This approach allows for the modular and highly efficient construction of complex, branched molecules. The adamantane core ensures that the dendritic branches are held apart in a fixed, tetrahedral orientation, preventing the steric crowding that can sometimes limit the growth of higher-generation dendrimers. strath.ac.uk This leads to the formation of well-defined, globular nanostructures with a high density of functional groups on their surface. fu-berlin.de
Table 1: Key Features of Adamantane in Dendritic Structures
| Feature | Advantage | Reference |
|---|---|---|
| Rigid Cage Structure | Provides a well-defined, non-flexible core for precise architectural control. | researchgate.netresearchgate.net |
| Tetrahedral Geometry | Directs the attached dendritic branches into a predictable 3D spatial arrangement. | researchgate.net |
| Lipophilicity | Can influence the solubility and encapsulation properties of the resulting dendrimer. | nih.gov |
| Azide Functionality | Enables highly efficient and specific attachment of branches using click chemistry. | researchgate.net |
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The adamantane group is a superb "guest" moiety in host-guest chemistry, fitting perfectly within the hydrophobic cavity of β-cyclodextrin "hosts" with a high association constant. nih.gov This strong and specific interaction is a powerful tool for directing the self-assembly of molecules into larger, ordered structures. ukhsa.gov.uk
By incorporating this compound into larger molecules, the adamantane unit can act as a recognition tag. For instance, a polymer or biological molecule functionalized with this compound (via its azide group) can be programmed to bind to surfaces or other molecules that have been decorated with cyclodextrins. This principle has been used to create self-assembling DNA structures, where short DNA duplexes modified with adamantane and β-cyclodextrin at their terminals can link together in a linear, end-to-end fashion through host-guest complexation. rsc.org This creates a non-covalent, "sticky end" motif that drives the formation of a larger supramolecular polymer.
Utilization in Material Science Applications
The unique combination of properties offered by the adamantane cage—rigidity, thermal stability, and hydrophobicity—makes this compound a valuable component in the development of advanced materials. nih.govresearchgate.net The azidopropyl group provides a convenient handle for covalently incorporating this robust scaffold into polymer networks and onto surfaces.
Cross-linking is a process that involves forming chemical bonds between polymer chains to create a three-dimensional network. This modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material. nih.govsemanticscholar.org Adamantane-containing molecules are effective cross-linkers because the bulky cage structure introduces rigidity and thermal stability into the polymer network. ooc.co.jp
The azide group in this compound can be utilized for cross-linking in several ways. It can react with polymers containing alkyne groups via click chemistry to form stable triazole linkages. Alternatively, the azide can be converted into a highly reactive nitrene intermediate, either thermally or photochemically, which can then insert into C-H bonds on adjacent polymer chains, forming a covalent cross-link. The incorporation of the rigid adamantane structure at the cross-link points can lead to materials with improved toughness and higher glass transition temperatures. nih.gov
Surface and bulk functionalization of polymers is critical for tailoring their properties for specific applications. nih.govmdpi.com Attaching adamantane moieties to a polymer backbone can dramatically alter its physical and chemical characteristics. This compound is an ideal reagent for this purpose due to the efficient and orthogonal nature of the azide group's reactivity.
Table 2: Research Findings on Adamantane-Functionalized Polymers
| Polymer System | Functionalization Method | Key Finding | Reference |
|---|---|---|---|
| Poly(2-oxazoline) | Post-polymerization amidation with adamantane amine. | LCST could be tuned over a wide range (30 °C to 56 °C) by complexation with β-cyclodextrin. | mdpi.com |
In the field of optoelectronics, the precise spatial arrangement of photo- and electro-active molecules is crucial for device performance. The rigid, insulating, and well-defined three-dimensional structure of adamantane makes it an excellent scaffold for constructing molecular electronic devices. researchgate.net It can serve as a molecular "anchor" or spacer, holding active components in a fixed orientation and preventing undesirable aggregation that can lead to quenching of fluorescence or loss of efficiency.
The this compound molecule can be attached to a conductive surface or another molecular component via its azide functionality. Photo- or electro-active groups can then be attached to other positions on the adamantane cage. This creates a modular system where the adamantane core acts as a rigid, insulating bridge, controlling the distance and electronic communication between the active unit and the substrate. While direct applications in optoelectronics are still an emerging area, the synthesis of related functionalized adamantanes, such as 1-(3-isoselenocyanatopropyl)adamantane, highlights the synthetic accessibility of such structures for advanced material applications. mdpi.com
Role in Catalyst Development
The unique structural characteristics of the adamantane cage, specifically its high degree of rigidity, symmetry, and thermal stability, make it an attractive component in the design of advanced catalysts and catalyst supports. rsc.org While this compound itself is primarily a building block, its adamantane core is central to the development of robust catalytic systems. The functional groups attached to the adamantane scaffold, such as the azido (B1232118) group in this compound, provide the necessary reactive handles to incorporate this bulky moiety into larger catalytic architectures.
A key application of adamantane derivatives in catalysis is in the synthesis of Covalent Organic Frameworks (COFs). rsc.org These are porous, crystalline polymers with a highly ordered structure, making them excellent candidates for catalyst supports. For instance, tetrasubstituted adamantane derivatives like 1,3,5,7-tetrakis(4-iodophenyl)adamantane (B3103796) have been used as rigid, tetrahedral building blocks. researchgate.net Through reactions like Sonogashira cross-coupling, these adamantane cores can be linked together to form a stable, bimodal (micro/mesoporous) COF. rsc.org
The resulting adamantane-based COF can function catalytically in several ways:
Inherent Catalytic Activity: The synthetic process for the COF may leave behind residual metal catalysts (e.g., palladium) within the pores. This trapped palladium can remain accessible and catalytically active for subsequent reactions, such as the hydrogenation of nitrostyrene. rsc.org
Stable Catalyst Support: The COF serves as an exceptionally stable support for depositing other catalytically active metals. Metal nanoparticles, such as palladium or gold, can be loaded onto the adamantane-based framework. These supported catalysts demonstrate enhanced activity and selectivity compared to traditional supports like active carbon and are noted for their stability and recyclability. rsc.org
The azido group of this compound is particularly suited for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. This provides a highly efficient and specific method for covalently attaching the adamantane unit to polymer backbones, surfaces, or ligands, thereby creating custom catalyst systems that benefit from the steric bulk and rigidity of the adamantane moiety.
Development of Chemical Probes and Ligands (excluding biological targets)
This compound is a valuable bifunctional building block for creating specialized chemical probes and ligands for applications in materials science and supramolecular chemistry. Its utility stems from the distinct properties of its two key components: the adamantane cage and the azidopropyl tail.
The adamantane group serves as a rigid, sterically defined, and lipophilic anchor. nih.gov This bulky cage structure can be used as a recognition element in host-guest chemistry, a foundational concept for developing chemical sensors. nih.gov The azido group, on the other hand, is a versatile chemical handle. It is most commonly employed in alkyne-azide cycloaddition reactions ("click chemistry"), which allows for the efficient and specific covalent attachment of the adamantane moiety to other functional molecules, such as fluorophores, quenchers, or surfaces, without the need for harsh reaction conditions. sigmaaldrich.com
This combination of features enables the use of this compound in several non-biological contexts:
Surface Functionalization: The compound can be "clicked" onto surfaces that have been pre-functionalized with alkyne groups. This process allows for the precise introduction of adamantane units onto materials, altering their surface properties such as hydrophobicity, adhesion, or their capacity for molecular recognition. researchgate.net
Supramolecular Assemblies: In supramolecular chemistry, the adamantane group is a classic guest for host molecules. By attaching a reporter molecule (e.g., a dye) to an alkyne and clicking it to this compound, probes can be designed where a change in the fluorescence signal occurs upon the binding of the adamantane "anchor" into a larger host structure.
Polymer and Dendrimer Synthesis: The azido group enables the incorporation of the adamantane cage as a pendant group on a polymer chain or as a core/branching unit in the synthesis of dendrimers. researchgate.net This modifies the physical properties of the resulting macromolecule, leveraging the rigidity and bulk of the adamantane scaffold.
The table below summarizes the functional roles of the constituent parts of this compound in the design of chemical probes.
| Component | Function in Probe/Ligand Design |
| Adamantane Core | Provides a rigid, conformationally locked scaffold; Acts as a bulky, sterically demanding unit; Functions as a lipophilic anchor or guest moiety in host-guest systems. |
| Azidopropyl Group | Serves as a reactive handle for covalent attachment via "click chemistry"; Allows for specific and efficient ligation to alkyne-containing molecules or surfaces. |
Adamantane as a Rigid, Sterically Demanding Moiety in Chemical Design
Adamantane is a unique molecular building block in chemical synthesis and design, prized for its exceptional rigidity and significant steric bulk. mdpi.com As the smallest repeating unit of the diamond lattice, its carbon framework is a strain-free, conformationally locked cage. nih.govnih.gov This inherent rigidity distinguishes it from flexible aliphatic chains and provides chemists with a reliable scaffold for the precise three-dimensional positioning of functional groups. nih.govresearchgate.netnih.gov
Key Properties and Applications in Chemical Design:
Rigid Scaffold: Unlike acyclic or monocyclic structures that can adopt multiple conformations, the adamantane skeleton is fixed. When functional groups are attached to its bridgehead positions (carbons 1, 3, 5, and 7), their spatial orientation relative to one another is strictly defined in a tetrahedral arrangement. nih.gov This property is exploited to create multivalent scaffolds where ligands or reactive groups are held at a fixed distance and angle, which is critical in supramolecular chemistry, materials science, and the development of molecular platforms. researchgate.netnih.gov
Steric Hindrance: The adamantyl group is exceptionally bulky and has a nearly spherical shape. rsc.org This steric demand is a powerful tool for controlling chemical reactivity. It can be used to:
Direct Reaction Pathways: The bulkiness of an adamantane group can block one face of a molecule, forcing an incoming reagent to attack from the less hindered side, thereby controlling the stereochemical outcome of a reaction. rsc.org
Enhance Molecular Stability: By shielding nearby functional groups, the adamantane moiety can protect them from unwanted chemical reactions or metabolic degradation. researchgate.netingentaconnect.com
Inhibit Undesired Processes: The steric hindrance can prevent aggregation by physically impeding intermolecular interactions. It can also slow down certain reactions, as demonstrated by the difficulty in reducing some adamantane-containing lactams with sterically demanding reagents like LiAlH₄. rsc.org
The combination of these features makes adamantane a "three-dimensional analogue of a benzene (B151609) ring" in terms of its utility as a fundamental building block, but with the added advantages of a non-planar, conformationally rigid, and sterically imposing structure. mdpi.com
The following table outlines the key properties of the adamantane moiety and their direct consequences in chemical design.
| Property | Consequence in Chemical Design |
| Rigidity | Precise and predictable spatial orientation of substituents; Creation of well-defined scaffolds for multivalent systems. nih.govnih.gov |
| Steric Bulk | Control of reaction stereoselectivity; Protection of adjacent functional groups; Prevention of molecular aggregation. rsc.orgresearchgate.net |
| Symmetry (Td) | Simplifies synthetic design and spectroscopic analysis; Provides a geometrically perfect core for building larger structures. researchgate.net |
| Lipophilicity | Increases the solubility of molecules in nonpolar solvents and lipid membranes; Can be used to modulate the ADME properties of a compound. researchgate.netingentaconnect.com |
Spectroscopic and Analytical Characterization Methodologies for Adamantane Azides
Nuclear Magnetic Resonance (NMR) Spectroscopy ([¹H, ¹³C, ¹⁵N])
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of "1-(3-azidopropyl)adamantane" in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of each atom.
¹H NMR spectroscopy reveals the number and types of hydrogen atoms. The adamantane (B196018) cage protons typically appear as a series of broad multiplets in the upfield region of the spectrum, usually between 1.5 and 2.0 ppm. spectrabase.comspectrabase.com The protons of the propyl chain are more distinct. The methylene (B1212753) group adjacent to the azide (B81097) (N₃-CH₂ -) is expected to show a triplet at a downfield chemical shift due to the electron-withdrawing effect of the azide group. The other two methylene groups of the propyl chain will appear as multiplets, with their chemical shifts influenced by their proximity to the adamantyl cage and the azide group.
¹³C NMR spectroscopy provides information on the carbon skeleton. The adamantane cage itself gives rise to four distinct signals corresponding to the methine (CH) and methylene (CH₂) carbons. chemicalbook.comchemicalbook.com For a 1-substituted adamantane, these signals are typically found at approximately 28, 36, 38, and 42 ppm. nih.gov The carbons of the propyl linker will have unique chemical shifts, with the carbon directly attached to the azide group being the most deshielded.
¹⁵N NMR spectroscopy is particularly useful for directly probing the nitrogen atoms of the azide functional group. nih.gov The azide group (N=N⁺=N⁻) has three distinct nitrogen atoms, which can sometimes be resolved in the ¹⁵N NMR spectrum. nih.gov The chemical shifts are highly dependent on the electronic environment. While specific data for "this compound" is not prevalent, the terminal nitrogen atoms of organic azides typically resonate at different frequencies than the central, positively charged nitrogen atom. researchgate.net
Table 1: Predicted NMR Data for this compound
| Technique | Assignment | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Adamantane CH | ~1.95 (br s) |
| Adamantane CH₂ (bridge) | ~1.70 (m) | |
| Adamantane CH₂ (bridgehead) | ~1.60 (m) | |
| Adamantyl-CH₂ -CH₂-CH₂-N₃ | ~1.25 (t) | |
| Adamantyl-CH₂-CH₂ -CH₂-N₃ | ~1.65 (quintet) | |
| Adamantyl-CH₂-CH₂-CH₂ -N₃ | ~3.30 (t) | |
| ¹³C NMR | Adamantane C (quaternary) | ~32.1 |
| Adamantane CH | ~28.6 | |
| Adamantane CH₂ | ~37.1, 42.3 | |
| Adamantyl-C H₂-CH₂-CH₂-N₃ | ~41.3 | |
| Adamantyl-CH₂-C H₂-CH₂-N₃ | ~23.2 |
Note: Predicted values are based on data from similar adamantane structures. mdpi.commdpi.com
Infrared (IR) Spectroscopy (Azide stretch analysis)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. In the analysis of "this compound," the most diagnostic feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This characteristic peak typically appears in the region of 2100-2090 cm⁻¹. researchgate.net The presence of this intense band is a clear indicator of the successful incorporation of the azide moiety. Other significant peaks in the IR spectrum include the C-H stretching vibrations of the adamantane cage and the propyl chain, which are observed in the 3000-2850 cm⁻¹ region. nist.govdeepdyve.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight of "this compound" and to gain insight into its structure through fragmentation analysis. Under electron ionization (EI), the molecule will produce a molecular ion peak (M⁺) corresponding to its exact mass.
A hallmark of the mass spectra of 1-substituted adamantane derivatives is the highly stable adamantyl cation (C₁₀H₁₅⁺) at a mass-to-charge ratio (m/z) of 135. nih.govnist.gov This fragment is often the base peak in the spectrum, formed by the cleavage of the bond between the adamantane cage and the propyl side chain. researchgate.net The fragmentation pattern for "this compound" would be expected to show a prominent peak at m/z 135, along with other fragments resulting from the loss of the azide group (N₃) or dinitrogen (N₂). nih.govresearchgate.net
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for the purification of "this compound" from reaction mixtures and for assessing its purity.
Column Chromatography: This is a standard method for purifying the compound on a preparative scale. Using a stationary phase like silica (B1680970) gel, a solvent system (eluent) is chosen to effectively separate the desired azide product from starting materials and byproducts. uwo.casigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final compound. researchgate.net Reversed-phase HPLC, using a C18 column, is often employed for adamantane derivatives, where retention is influenced by the molecule's hydrophobicity. researchgate.netdoaj.org This method can detect even trace impurities, providing a quantitative measure of the sample's purity.
Computational and Mechanistic Investigations of Adamantane Azide Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the molecular and electronic structures of adamantane (B196018) derivatives, including those containing azide (B81097) groups. nih.govekb.eg These computational methods allow for the detailed analysis of geometric parameters, vibrational frequencies, and electronic properties, which are crucial for predicting chemical reactivity. nih.govnih.gov
DFT calculations are employed to optimize the molecular geometry of adamantane-azide compounds, providing precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on platinum(II) complexes incorporating adamantane derivatives like amantadine (B194251) have utilized DFT to support structural features determined experimentally. rsc.org Furthermore, theoretical studies on the adamantane cation have been performed using DFT at levels such as B3LYP/6–31G* to understand its structure and stability. researchgate.net
Table 1: Representative DFT Calculation Parameters for Azido-Containing Compounds Note: These values are illustrative of the types of data obtained from DFT calculations on related systems, not specifically for 1-(3-azidopropyl)adamantane.
| Compound Class | DFT Functional/Basis Set | Calculated Property | Typical Value Range | Reference Insight |
|---|---|---|---|---|
| Azido (B1232118) Pt(IV) Complexes | LSDA/SDD | HOMO-LUMO Energy Gap | 2.1 - 2.3 eV | Determines intramolecular charge transfer effects. nih.gov |
| Adamantane Cation | B3LYP/6-31G* | Vibrational Frequencies | - | Used to confirm stable minima on the potential energy surface. researchgate.net |
| Adamantane-Water Interactions | DFT | Interaction Energy | - | Investigates intermolecular forces and charge transfer. researchgate.net |
Analysis of Reaction Mechanisms and Intermediates (e.g., Carbocations, Radicals, Nitrenes)
The reactions of adamantane azides can proceed through various highly reactive intermediates, largely dictated by the reaction conditions. The adamantane framework is well-known for its ability to stabilize carbocations at its bridgehead positions, while the azide group is a precursor to nitrenes upon thermal or photochemical activation. researchgate.netwikipedia.org
Carbocations: The adamantyl cation is remarkably stable due to the favorable geometry of the cage structure. wikipedia.org Reactions involving adamantane derivatives often proceed via carbocationic intermediates. nih.gov For example, the synthesis of 1-bromoadamantane (B121549) from adamantane and bromine is understood to occur through an ionic mechanism involving the 1-adamantyl cation. wikipedia.org In the context of adamantane azides, the loss of a nitrogen molecule (N₂) could potentially lead to the formation of a carbocation, especially under acidic conditions or with Lewis acid catalysis, which would then be trapped by a nucleophile. rsc.org Mechanistic studies on the formation of the adamantane ring itself from precursors like tetrahydrodicyclopentadiene have extensively probed the complex landscape of carbocation intermediates and their rearrangements. researchgate.net
Radicals: Free radical reactions provide a powerful method for the functionalization of the strong C-H bonds of the adamantane core. acs.orgacs.orgchemrxiv.org These reactions often exhibit high regioselectivity for the tertiary bridgehead positions. rsc.org For instance, photocatalytic methods have been developed for the C-H alkylation of adamantanes, proceeding through adamantyl radical intermediates. chemrxiv.org The reaction of 1-adamantyl azide with certain chromium carbonyl complexes has been shown to involve an electron spin resonance (ESR) active radical intermediate. acs.org This suggests that radical pathways are accessible for adamantane azides, leading to unique reactivity distinct from ionic or nitrene-based mechanisms.
Nitrenes: The photolysis or thermolysis of organic azides is a classic method for generating nitrenes, which are neutral, monovalent nitrogen species. researchgate.net These intermediates are highly reactive and can undergo a variety of subsequent reactions, such as C-H insertion, addition to double bonds (aziridination), or rearrangement. nih.gov Computational studies on prototypical azides confirm that nitrene formation is the rate-determining first step in their thermal decomposition. rsc.org The photodecomposition of azides to generate nitrenes typically requires short-wavelength UV light, although photocatalytic methods can extend this reactivity to longer wavelengths. researchgate.netrsc.org It is expected that adamantane azides, upon photolysis or heating, would generate the corresponding adamantyl nitrene, a reactive species capable of intramolecular C-H insertion into its own adamantane cage or intermolecular reactions. researchgate.netresearchgate.net
Stereochemical and Regiochemical Studies
The unique, rigid geometry of the adamantane scaffold exerts significant control over the stereochemical and regiochemical outcomes of its reactions.
Regiochemistry: Adamantane possesses two types of C-H bonds: four tertiary C-H bonds at the bridgehead positions (C1, C3, C5, C7) and twelve secondary C-H bonds at the methylene (B1212753) bridges (C2, C4, C6, C8, C9, C10). The tertiary C-H bonds are generally more reactive towards radical abstraction and carbocation formation. chemrxiv.org Consequently, many functionalization reactions, including halogenation and some radical alkylations, show a high degree of regioselectivity for the 1-position. rsc.orgrsc.org However, the selectivity can be influenced by both steric and polar effects of substituents already on the cage. rsc.org In the case of this compound, reactions on the adamantane core would likely be directed to the remaining bridgehead positions, while reactions involving the azide would occur at the terminus of the propyl chain.
Stereochemistry: Although adamantane itself is achiral, it can serve as a chiral building block when appropriately substituted. yale.edu For example, disubstitution at remote methylene positions, such as in adamantane-2,6-diol, can create a chiral molecule. yale.edu The rigid framework of the adamantane cage restricts conformational freedom, which can lead to highly stereocontrolled reactions on attached side chains. The bulky cage can effectively shield one face of a reactive center, directing an incoming reagent to the opposite, less hindered face. For example, the peculiar nature of the protoadamantane-adamantane rearrangement can proceed with complete retention of enantiopurity due to the formation of a bridged carbocation intermediate where one face of the p-orbital is blocked. nih.gov Reactions involving allylic azides of the adamantane series have also been shown to proceed in a stereocontrolled fashion. researchgate.net
Understanding Electronic and Steric Effects
The reactivity of adamantane derivatives is governed by a subtle interplay of electronic and steric effects originating from the hydrocarbon cage.
Steric Effects: The most prominent characteristic of the adamantyl group is its significant steric bulk. This bulkiness influences reaction rates and equilibria by hindering the approach of reagents to the reactive center. nih.gov It also plays a crucial role in directing the regioselectivity of reactions on the cage itself. rsc.org In computational studies of catalysts, steric maps are often used to visualize the ligand's steric hindrance, and this approach is applicable to understanding how the adamantyl group can influence a reaction's transition state geometry. mdpi.com The replacement of a less bulky group with an adamantane moiety can have a profound impact on molecular conformation and crystal packing. nih.gov
Electronic Effects: The adamantyl group is generally considered to be a weakly electron-donating substituent due to positive inductive effects and C-C hyperconjugation. researchgate.net These electronic contributions, while less pronounced than the steric effects, are important for stabilizing adjacent positive charges, which explains the high stability of the 1-adamantyl carbocation. wikipedia.org Theoretical studies of the adamantane electronic structure provide insight into its bonding and reactivity. researchgate.net In reactions, polar effects from the adamantyl group, in conjunction with steric factors, can influence the regioselectivity of functionalization. rsc.org The combination of the electron-donating adamantyl group and the electron-withdrawing nature of the azide functional group in a molecule like this compound sets up an electronic profile that dictates its reactivity in various chemical transformations.
Future Research Directions in Adamantane Azide Chemistry
Advancements in Stereoselective and Enantioselective Synthesis of Functionalized Adamantanes
The synthesis of adamantane (B196018) derivatives has historically focused on functionalizing the symmetrical bridgehead positions. However, creating chiral adamantane structures, particularly 1,2-disubstituted derivatives, introduces chirality, which is crucial for applications in enantioselective catalysis and pharmacology. mdpi.com Future advancements will likely concentrate on developing novel and efficient methods for stereoselective and enantioselective synthesis.
Key research directions include:
Development of Chiral Catalysts: A primary focus will be the design of new catalysts that can control the stereochemical outcome of reactions on the adamantane scaffold. This includes asymmetric synthesis mediated by chiral auxiliaries or catalysts, such as diphenylprolinol silyl ether, which has been used in domino reactions to create noradamantane scaffolds. acs.org
Asymmetric C-H Functionalization: Directing the functionalization of specific C-H bonds in a stereocontrolled manner remains a significant challenge. Future research will explore transition-metal catalysts and radical-based methods that can achieve high levels of regio- and stereoselectivity, moving beyond the thermodynamically favored bridgehead positions. nih.gov
Multi-Directional Synthesis: Building upon concepts like four-directional synthesis, which utilizes methods such as the Charette enantioselective cyclopropanation, researchers will aim to create complex, multi-functionalized adamantanes with precise stereochemical control at multiple centers. imperial.ac.ukarkat-usa.org This approach could lead to intricate molecular architectures with tailored three-dimensional shapes.
Rearrangement Strategies: The protoadamantane-adamantane rearrangement is a key transformation used in synthesizing 1,2-disubstituted adamantanes. mdpi.com Future work will likely refine these rearrangement reactions, potentially using chiral acids or catalysts to induce enantioselectivity, thereby providing access to enantiomerically pure adamantane derivatives. mdpi.com
A series of (R)- and (S)-isomers of new adamantane-substituted heterocycles have been synthesized with potent activity against rimantadine-resistant strains of influenza A virus, highlighting the importance of stereochemistry in biological applications. rsc.orgnih.govresearchgate.net
Exploration of Novel Reaction Pathways and Catalytic Systems for Azide (B81097) Transformations
The azide group is a versatile functional handle, but expanding the repertoire of its transformations on the bulky adamantane scaffold is an ongoing area of research. Future explorations will focus on discovering new reaction pathways and more efficient catalytic systems.
Potential areas of investigation include:
Photoredox and Electrocatalysis: These methods offer mild reaction conditions for generating reactive intermediates from azides. Future research could develop photoredox-catalyzed reactions for the direct C-H amination or alkylation of other molecules using adamantane azides as the nitrogen or radical source. A new method for the direct functionalization of diamondoids has been developed using photoredox and H-atom transfer catalysis, showing excellent chemoselectivity for the strong 3º C–H bonds of adamantanes. chemrxiv.org
Transition-Metal Catalysis: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is well-established, there is room to develop other metal-catalyzed transformations. This includes exploring catalysts based on palladium, rhodium, or iron for reactions like denitrogenative couplings, C-H aminations, and aziridination reactions. mdpi.com The unique steric and electronic properties of the adamantane scaffold can influence the activity and selectivity of these catalysts. uq.edu.auresearchgate.net
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot can significantly improve synthetic efficiency. Future research could focus on domino reactions initiated by an azide transformation, such as a sigmatropic rearrangement followed by a cyclization, to rapidly build complex molecular structures on the adamantane core. researchgate.net
Flow Chemistry: Continuous-flow reactors can offer better control over reaction parameters, improve safety when working with energetic compounds like azides, and facilitate scalability. Applying flow chemistry to adamantane-azide transformations could enable the synthesis of derivatives that are difficult to obtain using traditional batch methods.
| Catalytic System | Reaction Type | Substrate Scope | Potential Advantage |
| Photoredox Catalysis | C-H Functionalization | Adamantanes, various hydrocarbons | High selectivity for strong C-H bonds, mild conditions |
| Transition Metal Catalysis | Azidation, Coupling Reactions | Aryl/vinyl halides, Alkenes | Broad substrate scope, diverse transformations |
| Enzyme Catalysis | Biotransformations | Adamantane derivatives | High stereoselectivity, green reaction conditions |
| Organocatalysis | Asymmetric Synthesis | Functionalized adamantanes | Metal-free, environmentally benign |
Integration of Adamantane Azides into Complex Functional Materials and Nanostructures
The rigid, three-dimensional structure of adamantane makes it an excellent building block (tecton) for creating well-defined supramolecular assemblies and advanced materials. Adamantane azides, particularly 1-(3-azidopropyl)adamantane, provide a reactive handle for covalently incorporating this scaffold into larger systems.
Future research is expected to focus on:
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The azide group can be converted to a triazole via click chemistry or reduced to an amine, both of which are common linking groups in the synthesis of MOFs and COFs. Using adamantane-based linkers could lead to new porous materials with high thermal stability and unique host-guest properties.
Polymers and Dendrimers: Adamantane's bulkiness can be exploited to create polymers with high glass transition temperatures and specific mechanical properties. Adamantane azides can be used as initiators or monomers in polymerization reactions. In dendrimer synthesis, they can be attached to the periphery to create functional surfaces for applications in drug delivery or catalysis. pensoft.net
Self-Assembled Monolayers (SAMs) and Surface Modification: The azide group allows for the attachment of adamantane moieties to surfaces functionalized with alkynes via click chemistry. This can be used to modify the properties of nanoparticles, electrodes, or biomedical implants, imparting the lipophilicity and rigidity of the adamantane cage to the surface.
Drug Delivery Systems: The adamantane scaffold has an affinity for the lipid bilayers of liposomes and can form strong inclusion complexes with host molecules like cyclodextrins. pensoft.netmdpi.com Adamantane azides can be used to conjugate drugs, targeting ligands, or imaging agents to these nanocarriers, creating sophisticated drug delivery systems with enhanced stability and targeting capabilities. pensoft.net For instance, adamantane-based polymers can serve as drug delivery matrices to improve bioavailability and enable controlled release. pensoft.net
First-principles calculations have shown that functionalized adamantane molecules, such as aza- and bora-adamantane, are energetically stable and can serve as fundamental building blocks for nanostructure self-assembly. aps.orgarxiv.org
Sustainable and Green Chemistry Approaches in Adamantane-Azide Synthesis
As with all areas of chemical synthesis, there is a growing emphasis on developing more environmentally friendly processes. Future research in adamantane-azide chemistry will increasingly adopt the principles of green chemistry.
Key areas for improvement include:
Catalytic Routes: Shifting from stoichiometric reagents to catalytic methods for both the introduction and transformation of the azide group can significantly reduce waste. This includes using non-toxic, earth-abundant metal catalysts or developing metal-free organocatalytic systems. nih.govmdpi.com
Safer Azide Sources: Traditional azide sources like sodium azide can be hazardous. Research into alternative, safer azidating agents or in-situ generation of the azide nucleophile will be a priority.
Alternative Energy Sources: The use of microwave irradiation, ultrasound, or mechanochemistry (ball milling) can often reduce reaction times, decrease energy consumption, and in some cases, eliminate the need for a solvent. eurekaselect.comnih.gov Microwave-assisted synthesis, in particular, is an eco-friendly method that can increase efficiency while reducing waste and the use of hazardous chemicals. mdpi.comnih.gov
Greener Solvents: Replacing hazardous organic solvents like DMF with more benign alternatives such as water, supercritical CO₂, ionic liquids, or bio-based solvents is a central goal of green chemistry. eurekaselect.comrsc.org Research will focus on adapting existing synthetic routes for adamantane azides to these greener solvent systems.
| Green Chemistry Principle | Application in Adamantane-Azide Synthesis |
| Waste Prevention | Developing high-yield, atom-economical reactions. |
| Atom Economy | Using addition reactions (e.g., click chemistry) that incorporate all atoms into the final product. |
| Less Hazardous Synthesis | Replacing toxic reagents (e.g., POCl₃) with safer alternatives. mdpi.com |
| Safer Solvents & Auxiliaries | Utilizing water, supercritical fluids, or solvent-free conditions. eurekaselect.com |
| Energy Efficiency | Employing microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy input. nih.gov |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for adamantane synthesis, although challenging. |
| Reduce Derivatives | Designing one-pot or tandem reactions to avoid intermediate protection/deprotection steps. |
| Catalysis | Preferring catalytic reagents over stoichiometric ones to minimize waste. nih.gov |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and related compounds, leading to innovations in medicine, materials science, and sustainable chemical manufacturing.
Q & A
What are the optimal synthetic routes for preparing 1-(3-azidopropyl)adamantane with high purity?
Level: Basic
Answer:
The synthesis of this compound typically involves nucleophilic substitution of a halogenated precursor. A validated method includes reacting 1-(3-chloropropyl)adamantane with sodium azide (NaN₃) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at 60–90°C for 12–24 hours . Key considerations include:
- Purity control : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
- Safety : Handle NaN₃ with caution due to its explosive potential; work in a fume hood and avoid metal catalysts .
- Yield optimization : Monitor reaction progress via TLC or FT-IR to confirm azide group formation (~2100 cm⁻¹ stretch) .
How can spectroscopic techniques confirm the structure of this compound?
Level: Basic
Answer:
- ¹H/¹³C NMR : The adamantane cage protons appear as distinct singlets (δ ~1.6–2.2 ppm). The azidopropyl chain shows triplet signals for methylene groups adjacent to the azide (δ ~3.2–3.5 ppm) .
- FT-IR : A strong absorption band at ~2100 cm⁻¹ confirms the –N₃ group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for C₁₃H₂₁N₃ (exact mass: 219.1735 g/mol).
What are the key considerations for handling and storing this compound?
Level: Basic
Answer:
- Stability : Store in amber vials at –20°C to prevent thermal decomposition. Avoid exposure to light or heavy metals, which may catalyze azide degradation .
- Safety protocols : Use blast shields during synthesis. Azides can form explosive HN₃ under acidic conditions; neutralize waste with NaNO₂ .
How does the reactivity of the azide group facilitate applications in click chemistry?
Level: Advanced
Answer:
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. Key advantages include:
- Bioorthogonality : Reactions proceed efficiently in aqueous media, making it suitable for bioconjugation (e.g., tagging biomolecules) .
- Kinetics : Rate constants (k) for CuAAC range from 0.1–1.0 M⁻¹s⁻¹, depending on solvent and catalyst (e.g., Cu(I)-TBTA) .
- Case study : this compound has been used to functionalize dendrimers for targeted drug delivery .
What computational methods model reaction pathways for this compound in cycloadditions?
Level: Advanced
Answer:
- Density Functional Theory (DFT) : B3LYP-D3(BJ)/6-311++G** basis sets accurately predict transition states and activation energies for azide-alkyne reactions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics.
- Software : Gaussian 16 or ORCA for geometry optimization; VMD for visualization .
Are there contradictions in the thermal stability of azide-containing adamantane derivatives?
Level: Advanced
Answer:
Conflicting reports exist:
- Stability : Some studies report decomposition above 80°C , while others note stability up to 120°C in inert atmospheres .
- Mitigation strategies : Substituent effects matter. Electron-withdrawing groups on adamantane (e.g., –CN) reduce stability, while alkyl chains enhance it .
| Substituent | Decomposition Temp (°C) | Reactivity Trend |
|---|---|---|
| –N₃ | 80–120 | Moderate |
| –I | 90–130 | High |
| –Br | 70–110 | Moderate |
How does the adamantane framework influence pharmacokinetics?
Level: Advanced
Answer:
The adamantane core enhances:
- Lipophilicity : LogP increases by ~2 units compared to linear alkanes, improving blood-brain barrier penetration .
- Metabolic resistance : The rigid cage reduces oxidation by cytochrome P450 enzymes, prolonging half-life (e.g., t₁/₂ = 8–12 hours in murine models) .
- Case study : Adamantane derivatives show 3–5× higher binding affinity to viral M2 proton channels compared to non-caged analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
